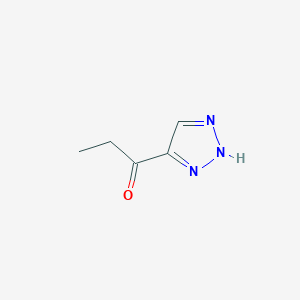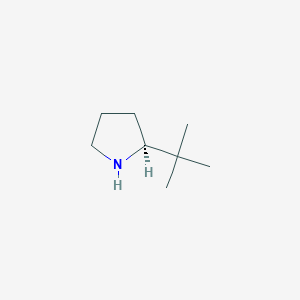
4-Iodo-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing some of the carbon atoms in the ring system. The presence of iodine at the 4-position of the 1,6-naphthyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,6-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,6-naphthyridine using iodine and an oxidizing agent such as potassium iodate (KIO3) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution of the hydrogen atom at the 4-position with an iodine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl or aryl halides, Grignard reagents, and organolithium compounds are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,6-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1 and 5 positions.
1,8-Naphthyridine: This isomer has nitrogen atoms at the 1 and 8 positions and is known for its use in the synthesis of pharmaceuticals and coordination compounds.
4-Chloro-1,6-naphthyridine: Similar to 4-Iodo-1,6-naphthyridine but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C8H5IN2 |
|---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
4-iodo-1,6-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H |
InChI-Schlüssel |
NHUOVSNJHQJIGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=CN=CC2=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol](/img/structure/B13343761.png)

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B13343773.png)
![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13343775.png)





![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)

![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

